molecular formula C23H19N3O6 B3649172 Ethyl 4-[[2-[(3-nitrobenzoyl)amino]benzoyl]amino]benzoate

Ethyl 4-[[2-[(3-nitrobenzoyl)amino]benzoyl]amino]benzoate

Cat. No.: B3649172
M. Wt: 433.4 g/mol
InChI Key: ZDWSENAIXMXVQU-UHFFFAOYSA-N
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Description

Ethyl 4-[[2-[(3-nitrobenzoyl)amino]benzoyl]amino]benzoate is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes multiple benzoyl and nitro groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[2-[(3-nitrobenzoyl)amino]benzoyl]amino]benzoate typically involves multiple steps, including the acylation of aniline derivatives and subsequent esterification reactions. The process often starts with the nitration of benzoyl chloride, followed by the reaction with aniline to form the intermediate compounds. These intermediates are then subjected to esterification with ethanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques, which offer advantages in terms of reaction time and product yield. These methods optimize the reaction conditions to achieve high conversion rates and selectivity, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[2-[(3-nitrobenzoyl)amino]benzoyl]amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[[2-[(3-nitrobenzoyl)amino]benzoyl]amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[[2-[(3-nitrobenzoyl)amino]benzoyl]amino]benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro and benzoyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(2-nitrobenzoyl)amino]benzoate
  • Ethyl 4-[(4-nitrobenzoyl)amino]benzoate
  • Ethyl 4-[(2-chlorobenzoyl)amino]benzoate

Uniqueness

Ethyl 4-[[2-[(3-nitrobenzoyl)amino]benzoyl]amino]benzoate is unique due to the specific positioning of its nitro groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for targeted chemical synthesis and research applications .

Properties

IUPAC Name

ethyl 4-[[2-[(3-nitrobenzoyl)amino]benzoyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O6/c1-2-32-23(29)15-10-12-17(13-11-15)24-22(28)19-8-3-4-9-20(19)25-21(27)16-6-5-7-18(14-16)26(30)31/h3-14H,2H2,1H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWSENAIXMXVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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